molecular formula C10H15ClN2O2 B13482114 3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride

3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride

Cat. No.: B13482114
M. Wt: 230.69 g/mol
InChI Key: GJKQOVYTBGCFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride typically involves the reaction of 2-amino-3-methoxybenzaldehyde with nitroethane, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-7(10(9)12)8(13)5-6-11;/h2-4H,5-6,11-12H2,1H3;1H

InChI Key

GJKQOVYTBGCFCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)CCN.Cl

Origin of Product

United States

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